Product packaging for 6-(Perfluoroethyl)pyrazin-2-amine(Cat. No.:CAS No. 1197233-64-9)

6-(Perfluoroethyl)pyrazin-2-amine

Cat. No.: B3220527
CAS No.: 1197233-64-9
M. Wt: 213.11 g/mol
InChI Key: ZBRUZHWRSOYRHH-UHFFFAOYSA-N
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Description

6-(Perfluoroethyl)pyrazin-2-amine (CAS 1197233-64-9) is a fluorinated organic compound with the molecular formula C 6 H 4 F 5 N 3 and a molecular weight of 213.11 g/mol [ citation 1 ]. This compound features a pyrazin-2-amine core functionalized with a perfluoroethyl group, making it a valuable building block in medicinal chemistry and drug discovery research. The incorporation of fluorine atoms and polyfluoroalkyl groups, such as the perfluoroethyl moiety, is a widely adopted strategy in pharmaceutical and agrochemical development to fine-tune the properties of lead compounds [ citation 2 ]. Researchers are increasingly focusing on synthesizing complex unnatural amino acids and heterocycles containing CF 3 , SF 5 , and perfluoroaromatic groups to modulate their metabolic stability, lipophilicity, and binding affinity [ citation 2 ]. The this compound scaffold serves as a key synthetic intermediate for accessing such sophisticated targets. While specific biological data for this compound is not available in the public domain, derivatives of pyrazin-2-amine and related fluorinated heterocycles have demonstrated significant research utility. For instance, imidazo[1,2-a]pyrazine derivatives have been explored as inhibitors of the VirB11 ATPase HP0525, a key component in the bacterial type IV secretion system of H. pylori , representing a novel approach for developing antimicrobial agents [ citation 9 ]. The presence of the perfluoroethyl group in this compound is expected to enhance its potential to engage in specific protein-ligand interactions, making it a promising candidate for similar exploratory studies in chemical biology and rational drug design. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4F5N3 B3220527 6-(Perfluoroethyl)pyrazin-2-amine CAS No. 1197233-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F5N3/c7-5(8,6(9,10)11)3-1-13-2-4(12)14-3/h1-2H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRUZHWRSOYRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)N)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501252037
Record name 6-(1,1,2,2,2-Pentafluoroethyl)-2-pyrazinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197233-64-9
Record name 6-(1,1,2,2,2-Pentafluoroethyl)-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197233-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,1,2,2,2-Pentafluoroethyl)-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Perfluoroethyl Pyrazin 2 Amine

Retrosynthetic Analysis of the 6-(Perfluoroethyl)pyrazin-2-amine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials through a series of logical bond disconnections. deanfrancispress.comyoutube.com This approach allows for the identification of key intermediates and strategic bond formations.

Disconnection Strategies for Pyrazine (B50134) Ring Formation

The most common and established method for constructing the pyrazine ring involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoalkane or an equivalent thereof. mdpi.com Applying this strategy to this compound, the primary disconnection breaks the four C-N bonds of the pyrazine ring. This leads to two key synthons: a perfluoroethyl-substituted glyoxal (B1671930) and a 1,2-diamino synthon that will provide the C2-amine.

A plausible forward reaction involves the condensation of a perfluoroethyl-substituted 1,2-dicarbonyl compound with an aminoacetamidine or a similar precursor. The initial condensation would form a dihydropyrazine, which then oxidizes to the aromatic pyrazine ring. This is a convergent and highly effective strategy for creating substituted pyrazines.

Disconnection Precursors (Synthetic Equivalents) Reaction Type Rationale
Pyrazine Ring (C=N bonds)1. Perfluoroethyl-substituted 1,2-dicarbonyl (e.g., pentafluoropropionyl-formylmethane)2. α-Aminoamide or diamine (e.g., aminomalonamide, glycinamide)Condensation/CyclizationA classic and widely used method for pyrazine synthesis, allowing for the direct construction of the substituted heterocyclic core. mdpi.com
C-C and C-N bonds1. N-allyl malonamide (B141969) derivative2. Perfluoroacylating agentDiazidation/CyclizationA more modern approach involving intramolecular cyclization of a functionalized acyclic precursor to form the pyrazine ring with multiple substituents. rsc.org

Approaches for Introducing the Perfluoroethyl Substituent

The introduction of a perfluoroalkyl group (Rƒ) onto a heterocyclic ring is a critical step that can be approached in two primary ways:

Late-Stage Perfluoroalkylation: Introducing the perfluoroethyl group onto a pre-formed pyrazine or aminopyrazine ring. This typically involves radical or transition-metal-catalyzed cross-coupling reactions. Given the electron-deficient nature of the pyrazine ring, radical substitution is a feasible, though potentially unselective, pathway.

Early-Stage Introduction: Incorporating the perfluoroethyl group into one of the acyclic precursors before the ring-forming cyclization reaction. This is often the more controlled and higher-yielding approach, as it avoids issues with regioselectivity on the heterocycle and the harsh conditions sometimes required for direct perfluoroalkylation of aromatic systems. mdpi.com

For the synthesis of this compound, the early-stage introduction is strategically advantageous. The retrosynthetic analysis points toward a key intermediate: a 1,2-dicarbonyl compound already bearing the perfluoroethyl (C2F5) substituent. This precursor ensures the correct placement of the C2F5 group on the final pyrazine ring.

Strategies for Amination of the Pyrazine Core

The final key transformation is the introduction of the amino group at the C-2 position. The most logical disconnection is the C-N bond of the amine. This points toward a nucleophilic aromatic substitution (SNAr) reaction as the corresponding forward synthesis step. youtube.com Pyrazines are electron-deficient heterocycles, and this deficiency is significantly enhanced by the presence of the strongly electron-withdrawing perfluoroethyl group, making the ring highly susceptible to nucleophilic attack. thieme-connect.demdpi.com

The SNAr strategy involves:

Intermediate: A 2-halo-6-(perfluoroethyl)pyrazine (e.g., 2-chloro- or 2-bromo-6-(perfluoroethyl)pyrazine). The halogen acts as a good leaving group.

Reagent: An amine source, such as ammonia (B1221849), an ammonia equivalent (e.g., sodium amide), or a protected amine, which displaces the halide. google.com

Nucleophilic attack on substituted pyrazines, like pyridines, is regioselectively favored at the positions ortho and para (C-2, C-3, C-5, C-6) to the ring nitrogens, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. stackexchange.com The presence of the C2F5 group at C-6 further activates the C-2 position for nucleophilic attack.

Precursor Synthesis and Starting Material Derivatization

Preparation of Pyrazine Precursors

The most critical, non-commercially available precursor is the perfluoroethyl-substituted 1,2-dicarbonyl compound. A plausible target would be 1,1,1,2,2-pentafluorobutane-3,4-dione . A common method for preparing 1,2-dicarbonyls is the oxidation of an α-methylene ketone.

A potential synthesis for this precursor is the Riley oxidation , which uses selenium dioxide (SeO₂) to oxidize the α-carbon of a ketone directly to a carbonyl group. youtube.com The synthesis could proceed as follows:

Starting Material: 1,1,1,2,2-Pentafluorobutan-3-one.

Reaction: Oxidation of the α-methyl group using selenium dioxide in a suitable solvent like dioxane with heating.

Product: 1,1,1,2,2-Pentafluorobutane-3,4-dione.

The other precursor for the pyrazine ring formation, an α-aminoamide such as aminomalonamide or glycinamide hydrochloride , is commercially available or can be prepared via standard methods.

Synthesis of Perfluoroethylating Reagents

Perfluoroethylating reagents are sources of the nucleophilic, electrophilic, or radical C₂F₅ moiety. Perfluoroalkyl iodides, such as perfluoroethyl iodide (C₂F₅I), are common and versatile starting materials for generating these reactive species. nih.gov These reagents are crucial for syntheses where the perfluoroethyl group is introduced via cross-coupling or radical addition reactions.

Reagent Type Example Precursor/Reagent Generation Method Application
Radical SourcePerfluoroethyl iodide (C₂F₅I)Thermal or photochemical initiation (e.g., with AIBN, UV light) or via single-electron transfer (SET) with a transition metal.Radical addition to alkenes or (hetero)arenes.
Nucleophilic SourcePerfluoroethyltrimethylsilane (C₂F₅SiMe₃)Reaction of C₂F₅I with silyl (B83357) anions or direct synthesis.Fluoride-activated nucleophilic perfluoroethylation of electrophiles (e.g., aldehydes, ketones).
OrganometallicPerfluoroethylmagnesium halides (C₂F₅MgX)Reaction of C₂F₅I with magnesium. Often unstable and requires special conditions.Grignard-type reactions.
OrganometallicPerfluoroethylcopper species ("C₂F₅Cu")Reaction of C₂F₅I with copper metal (often activated).Used in cross-coupling reactions to introduce the C₂F₅ group onto aryl or vinyl halides.

The choice of reagent depends on the specific synthetic strategy. For building the pyrazine precursors, an organometallic approach might be used to synthesize the required perfluoroethyl-substituted ketone starting material.

Direct Synthesis Routes to this compound

Direct synthesis routes focus on constructing the target molecule through key bond-forming reactions on a pre-existing pyrazine core or by forming the pyrazine ring from acyclic precursors already containing the necessary fragments.

Exploration of Cross-Coupling Reactions for C–C and C–N Bond Formation

Cross-coupling reactions are powerful tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering modular approaches to complex aromatic compounds.

Direct C-H functionalization has emerged as an atom-economical strategy for modifying heterocyclic cores. In principle, 2-aminopyrazine (B29847) could be directly perfluoroethylated at the C-6 position. These reactions often require a directing group to achieve high regioselectivity. nih.govnih.gov For 2-aminopyrazine, the amino group itself or a modified version could direct the palladium catalyst to the ortho C-H bond at position 3. However, achieving functionalization at the C-6 position without a directing group at C-5 would be challenging due to the electronic activation of the C-3 and C-5 positions by the amino group.

A more plausible strategy involves the C-H functionalization of a suitable pyrazine substrate that directs the catalyst to the desired position. While examples of direct C-H perfluoroethylation on aminopyrazines are not prevalent in the literature, analogous trifluoromethylation reactions on other heteroarenes have been successfully demonstrated using electrophilic trifluoromethylating reagents in the presence of a palladium catalyst. researchgate.net This approach could potentially be extended to perfluoroethylation using appropriate reagents like perfluoroethyl iodide in the presence of a suitable palladium catalyst and oxidant.

Table 1: Hypothetical Palladium-Catalyzed C-H Perfluoroethylation

SubstratePerfluoroethyl SourceCatalyst SystemPotential Outcome
2-AminopyrazineC2F5-IPd(OAc)2, Ligand (e.g., bipyridine)Low yield, mixture of isomers
2-Amino-5-(directing group)pyrazineC2F5-I or Togni-type reagentPd(II) catalyst, AgOAcRegioselective C-6 perfluoroethylation

Copper-catalyzed reactions are well-established for both C-N bond formation (amination) and the introduction of fluoroalkyl groups. A viable approach could involve the amination of a 6-(perfluoroethyl)halopyrazine. For instance, a hypothetical 2-chloro-6-(perfluoroethyl)pyrazine (B11761672) could undergo a copper-catalyzed amination with ammonia or a protected amine source.

Conversely, a copper-mediated cross-coupling reaction could install the perfluoroethyl group onto an aminopyrazine precursor. This typically involves reacting a halopyrazine, such as 2-amino-6-iodopyrazine, with a perfluoroethyl-copper species, often generated in situ from a copper source and a perfluoroethylating agent (e.g., C2F5Si(CH3)3). Copper-mediated oxidative annulation reactions have also been developed to synthesize related fused aza-heterocycles, highlighting the versatility of copper in constructing complex nitrogen-containing rings. rsc.orgrsc.org

Pyrazine Ring Cyclization Methodologies

Constructing the pyrazine ring from acyclic precursors is a fundamental and widely used strategy. nih.gov The most common method involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. To synthesize this compound, this would require a perfluoroethyl-substituted 1,2-dicarbonyl compound. For example, the condensation of 1,1,1,2,2-pentafluoro-3,4-butanedione with an appropriate 1,2-diamine like diaminomaleonitrile (B72808) (DAMN) or aminoacetamidine could, in principle, lead to the desired pyrazine ring after subsequent chemical transformations.

Another approach involves the cyclization of α-amino ketones or related intermediates. Dehydrogenative coupling of β-amino alcohols catalyzed by transition metals like manganese can form symmetrical pyrazines, suggesting that a precursor like 1-amino-3,3,4,4,4-pentafluorobutan-2-ol (B13512348) could potentially dimerize and cyclize to form 2,5-bis(perfluoroethyl)pyrazine. nih.gov Adapting this to yield the 2-amino-6-perfluoroethyl derivative would require a mixed condensation strategy with a different amino-component.

Table 2: Potential Pyrazine Ring Cyclization Strategies

Precursor 1Precursor 2Reaction TypeKey Challenge
Perfluoroethyl-substituted 1,2-dicarbonylDiaminomaleonitrileCondensation/CyclizationSynthesis of the dicarbonyl precursor
Perfluoroethyl-substituted α-haloketoneAminoacetamidineCondensation/CyclizationControlling regioselectivity

Nucleophilic Aromatic Substitution Approaches on Halogenated Pyrazines

Nucleophilic aromatic substitution (SNAr) is a highly effective method for functionalizing electron-deficient aromatic systems like pyrazine. youtube.comyoutube.com The presence of electronegative nitrogen atoms in the ring activates attached halogen atoms toward displacement by nucleophiles.

A primary SNAr strategy would involve reacting a 2-amino-6-halopyrazine (e.g., 2-amino-6-chloropyrazine) with a suitable perfluoroethyl nucleophile. Generating a perfluoroethyl carbanion (e.g., from C2F5H with a strong base or C2F5Si(CH3)3 with a fluoride (B91410) source) to attack the pyrazine ring is a potential, though challenging, option.

A more common and often more practical SNAr approach involves the inverse reaction sequence: the displacement of a halogen on a perfluoroethyl-substituted pyrazine by an amine. For instance, if 2-chloro-6-(perfluoroethyl)pyrazine were available, reaction with ammonia or an ammonia equivalent under thermal or microwave conditions would likely furnish the desired product. The high electronegativity of the perfluoroethyl group would strongly activate the C-2 position for nucleophilic attack. This approach is widely used for preparing aminopyridines and related heterocycles. youtube.com The reactivity order of the leaving group in such SNAr reactions is typically F > Cl > Br > I. nih.gov

Table 3: Comparison of Nucleophilic Aromatic Substitution Routes

Pyrazine SubstrateNucleophileKey FeaturePlausibility
2-Amino-6-chloropyrazine"C2F5-" sourceForms C-C bond directlyModerate; requires specific nucleophile generation
2-Chloro-6-(perfluoroethyl)pyrazineAmmonia (NH3)Forms C-N bondHigh; contingent on substrate availability

Transition-Metal Catalysis in Perfluoroalkylation

Beyond palladium, a range of transition metals, including copper and nickel, are known to catalyze perfluoroalkylation reactions. researchgate.netnih.gov These methods often proceed via radical pathways, using reagents that generate perfluoroalkyl radicals upon interaction with the metal catalyst. Common radical precursors include perfluoroalkyl iodides (e.g., C2F5I), sulfonyl chlorides (e.g., C2F5SO2Cl), or electrophilic reagents like Umemoto's or Togni's reagents.

This approach would involve reacting a pyrazine substrate, such as 2-aminopyrazine or 2-halopyrazine, with a perfluoroethyl radical precursor in the presence of a suitable transition-metal catalyst. For example, the reaction of 2-iodopyrazine (B2397660) with C2F5I and a copper catalyst could yield 2-iodo-x-(perfluoroethyl)pyrazine, which could then be aminated. Alternatively, direct perfluoroethylation of 2-aminopyrazine could be attempted, although regioselectivity would remain a significant hurdle to overcome.

Spectroscopic and Analytical Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

The analysis of 6-(perfluoroethyl)pyrazin-2-amine would theoretically employ a range of advanced spectroscopic techniques to determine its precise chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework and the environment of specific atomic nuclei.

Multi-Dimensional NMR (2D COSY, HSQC, HMBC) for Connectivity Assignment

To establish the connectivity of atoms within the this compound molecule, a series of two-dimensional (2D) NMR experiments would be necessary.

Correlated Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons on the pyrazine (B50134) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms, allowing for the assignment of proton signals to their corresponding carbon atoms in the pyrazine ring.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between carbons and protons that are separated by two or three bonds. This would be crucial for establishing the connection between the perfluoroethyl group and the pyrazine ring, as well as the position of the amine group.

Without experimental data, a hypothetical ¹H and ¹³C NMR data table cannot be constructed.

Fluorine-19 NMR (¹⁹F NMR) for Perfluoroethyl Moiety Analysis

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms in a molecule. nih.gov For the perfluoroethyl group (-CF₂CF₃), a characteristic set of signals would be expected. The chemical shifts and coupling patterns (J-coupling) between the CF₂ and CF₃ groups would provide definitive evidence for the presence and structure of the perfluoroethyl moiety. scholaris.ca The large chemical shift range of ¹⁹F NMR makes it particularly sensitive to the electronic environment, confirming the attachment to the pyrazine ring. nih.gov

A hypothetical ¹⁹F NMR data table remains speculative without experimental findings.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes. uantwerpen.be

IR Spectroscopy: For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations and the aromatic C=N and C=C stretching vibrations of the pyrazine ring would also be present. The strong C-F stretching vibrations of the perfluoroethyl group would be expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also be valuable, particularly for the symmetric vibrations of the pyrazine ring, which might be weak in the IR spectrum.

A data table of expected vibrational frequencies is not provided due to the lack of experimental spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₆H₄F₅N₃), distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure, showing losses of fragments such as the perfluoroethyl group or parts of the pyrazine ring.

A precise molecular weight and fragmentation data table cannot be generated without experimental MS or HRMS data.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the identification and quantification of volatile and semi-volatile compounds. For this compound, GC-MS analysis would provide crucial information regarding its retention time and mass fragmentation pattern, which are characteristic fingerprints of the molecule.

Given the pyrazine core and the perfluoroethyl substituent, a specific set of fragmentation patterns can be predicted. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) owing to the stability of the aromatic pyrazine ring. The primary fragmentation pathways would likely involve the perfluoroethyl chain and the amine group.

A characteristic fragmentation would be the loss of a trifluoromethyl radical (•CF₃), resulting in an ion at [M - 69]⁺. Sequential losses of CF₂ units could also be observed. Another significant fragmentation pathway for perfluoroaromatic compounds involves the migration of fluorine to the heterocyclic ring, followed by rearrangement. researchgate.netrsc.org The presence of the amino group would likely lead to the formation of ions resulting from the loss of HCN or H₂CN.

While specific retention indices for this compound are not available, they can be estimated based on data for other alkyl- and fluoroalkylpyrazines. nih.govresearchgate.net The high fluorine content would likely lead to a shorter retention time on non-polar columns compared to its non-fluorinated analogue due to reduced van der Waals interactions with the stationary phase. For more complex samples or for the analysis of non-volatile precursors, pyrolysis GC-MS could be employed, which involves thermal decomposition of the sample prior to analysis. d-nb.info

Crystallographic Analysis for Solid-State Structure Determination

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from single-crystal X-ray diffraction analysis. Based on the analysis of similar pyrazine derivatives, it is plausible that this compound would crystallize in a centrosymmetric space group, such as P2₁/c or P-1, which are common for small organic molecules. nih.gov The presence of the bulky and electron-withdrawing perfluoroethyl group is expected to significantly influence the crystal packing.

Table 1: Predicted Crystallographic Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
α (°)90
β (°)90 - 105
γ (°)90
Z4

Note: The values in this table are predictive and based on the analysis of structurally related pyrazine derivatives. Actual experimental data would be required for confirmation.

The solid-state architecture of this compound will be dictated by a network of intermolecular interactions. The primary amine group is capable of acting as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors. nih.govnih.gov This would likely lead to the formation of hydrogen-bonded dimers or chains, a common motif in the crystal structures of aminopyrazines.

Advanced Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the determination of purity and the quantification of individual components in a mixture. A validated HPLC method is crucial for quality control and for ensuring the compound meets the required specifications.

For the analysis of this compound, a reversed-phase HPLC method would likely be the most suitable approach. This would involve a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. The mobile phase would typically consist of a mixture of water or a buffer and an organic modifier such as acetonitrile (B52724) or methanol. The presence of the basic amine group and the pyrazine nitrogens may necessitate the use of a buffer to ensure good peak shape and reproducibility.

Detection would most likely be achieved using a UV detector, as the pyrazine ring is a strong chromophore. The wavelength of maximum absorbance (λmax) would need to be determined by UV-Vis spectroscopy but is expected to be in the range of 250-300 nm. The purity of the compound would be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For higher sensitivity and selectivity, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) would be advantageous. chromatographyonline.com

Table 2: Proposed HPLC Method Parameters for Purity Assessment of this compound

ParameterProposed Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at λmax (e.g., 260 nm)
Injection Volume 10 µL

Note: These are proposed starting conditions and would require optimization for the specific compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC, particularly when coupled with mass spectrometry (GC-MS), serves as a powerful tool for its identification and quantification. The successful analysis of this fluorinated aminopyrazine derivative, however, hinges on addressing the inherent challenges associated with both the amine and the perfluoroalkyl functionalities.

The basic nature of the amino group in this compound can lead to undesirable interactions with standard siloxane-based GC columns. chemicalforums.comrestek.com These interactions, primarily through hydrogen bonding with acidic silanol (B1196071) groups on the column surface, can result in poor peak shapes, characterized by significant tailing, and reduced analytical sensitivity. chemicalforums.comvt.edu Consequently, specialized approaches are often necessary to achieve reliable and reproducible chromatographic results.

To mitigate these issues, the use of base-deactivated GC columns is highly recommended. These columns are specifically treated to minimize the number of active sites, thereby improving the peak symmetry for basic compounds like amines. restek.com Columns with a bonded phase designed for volatile amines, such as the Rtx-Volatile Amine column, offer enhanced stability and selectivity, even in the presence of challenging sample matrices. restek.com

Another effective strategy to improve the gas chromatographic behavior of aminopyrazines is derivatization. vt.edunih.gov This process involves chemically modifying the amine group to make it less polar and more volatile. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the primary amine into its more stable and less interactive tert-butyldimethylsilyl (TBDMS) derivative. nih.gov This approach not only improves peak shape but can also enhance the mass spectrometric fragmentation pattern, aiding in structural elucidation.

For definitive identification, coupling the gas chromatograph to a mass spectrometer (GC-MS) is indispensable. The mass spectrum provides a molecular fingerprint, and for fluorinated compounds, characteristic fragmentation patterns can be observed. nih.gov The use of retention indices (RI), calculated by running a series of n-alkanes under the same chromatographic conditions, provides an additional layer of confirmation for the identity of the compound, which is particularly valuable when dealing with isomers that may have similar mass spectra. nih.govchromatographyonline.comresearchgate.net

The table below provides a hypothetical set of GC parameters that could serve as a starting point for the analysis of this compound, based on general practices for similar analytes.

ParameterConditionRationale/Comment
Column Rtx-Volatile Amine (30 m x 0.25 mm ID, 0.5 µm df) or similar base-deactivated columnMinimizes peak tailing associated with the amine group. restek.com
Carrier Gas Helium or HydrogenCommon carrier gases in GC, with hydrogen offering faster analysis times.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or SplitChoice depends on the concentration of the analyte in the sample.
Oven Temperature Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A typical starting point to ensure separation from other components. The program should be optimized based on experimental results.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides structural information for identification. nih.gov FID is a robust, general-purpose detector. vt.edu
MS Transfer Line Temperature 280 °CPrevents condensation of the analyte between the GC and the MS.
MS Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible mass spectra.

The following table illustrates the kind of data that would be collected in a study of pyrazine derivatives, including retention indices which are crucial for identification. Note that these are representative values and not specific to this compound.

CompoundCAS NumberRetention Index (Non-polar column)Retention Index (Polar column)
Pyrazine290-37-96901015
2-Methylpyrazine109-08-07751120
2-Aminopyrazine (B29847)5049-61-6--
2-Ethyl-3,5-dimethylpyrazine13925-07-010301385
This compound N/A Hypothetical Hypothetical

Theoretical and Computational Studies on 6 Perfluoroethyl Pyrazin 2 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-(Perfluoroethyl)pyrazin-2-amine, these calculations would elucidate the influence of the electron-withdrawing perfluoroethyl group and the electron-donating amine group on the pyrazine (B50134) core.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the lowest energy state of the molecule, which corresponds to its most probable structure. For this compound, DFT calculations would provide precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Data Not Available)

ParameterBond/AnglePredicted Value
Bond LengthC2-N1Data Not Available
Bond LengthC6-C(F2)Data Not Available
Bond AngleN1-C2-N3Data Not Available
Dihedral AngleC5-C6-C(F2)-C(F3)Data Not Available

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. For this compound, this analysis would reveal how the perfluoroethyl and amine substituents modulate the electron distribution and reactivity of the pyrazine ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Data Not Available)

Molecular OrbitalEnergy (eV)
HOMOData Not Available
LUMOData Not Available
HOMO-LUMO GapData Not Available

Electrostatic Potential (ESP) Surface Mapping

An Electrostatic Potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would visualize the negative potential around the nitrogen atoms of the pyrazine ring and the amine group, and the positive potential associated with the hydrogen atoms of the amine group and potentially the carbon of the perfluoroethyl group. This provides insights into potential sites for intermolecular interactions.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, ¹⁵N, and ¹⁹F. For this compound, predicting these chemical shifts would aid in the interpretation of experimental NMR spectra and confirm the molecular structure.

Table 3: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound (Data Not Available)

AtomPredicted Chemical Shift (ppm)
H (amine)Data Not Available
C2Data Not Available
C6Data Not Available
F (alpha)Data Not Available
F (beta)Data Not Available

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. For this compound, these calculations would help in assigning the observed peaks in experimental IR and Raman spectra to specific molecular motions, such as C-N stretching, N-H bending, and C-F vibrations.

Table 4: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound (Data Not Available)

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H StretchData Not Available
C=N Stretch (ring)Data Not Available
C-F StretchData Not Available
Ring DeformationData Not Available

Molecular Dynamics Simulations for Conformational Analysis

No dedicated studies employing molecular dynamics simulations to analyze the conformational landscape of this compound were found in the public domain. Such studies would be valuable for understanding the molecule's flexibility and preferred shapes in different environments.

There is no available research data detailing the conformational landscape or identifying the global and local energy minima for this compound. A comprehensive conformational analysis would typically involve systematic rotations around the single bonds connecting the perfluoroethyl group to the pyrazine ring and the amine group to the ring, followed by geometry optimization to locate stable conformers. The relative energies of these conformers would then define the energy landscape.

Specific calculations or experimental data on the rotational barriers of the perfluoroethyl and amine substituents on the pyrazine ring of this compound are not present in the available literature. Determining these barriers would require computational methods to map the potential energy surface as a function of the dihedral angles of interest. This information is crucial for understanding the dynamic behavior of the molecule.

Reactivity and Mechanism Predictions

No computational studies predicting the reactivity or elucidating the reaction mechanisms for this compound have been published. Such research would provide fundamental insights into its chemical behavior and guide the development of new synthetic methodologies.

There are no available computational investigations into the potential reaction pathways involving this compound. These studies would typically use methods like Density Functional Theory (DFT) to explore the thermodynamics and kinetics of various possible reactions, such as electrophilic or nucleophilic substitutions on the pyrazine ring.

A search for transition state analysis of key synthetic steps leading to or involving this compound yielded no results. This type of analysis is computationally intensive and involves locating the high-energy transition state structures that connect reactants to products. The activation energies derived from these calculations are essential for predicting reaction rates and understanding the underlying mechanism of a chemical transformation.

Structure Activity/property Relationship Sar/spr Principles for Fluorinated Pyrazines

Impact of Perfluoroethyl Substitution on Molecular Conformation

The substitution of a perfluoroethyl group at the 6-position of the pyrazin-2-amine core is anticipated to have a significant impact on the molecule's conformation. While direct crystallographic or solution-phase conformational analysis of 6-(perfluoroethyl)pyrazin-2-amine is not extensively documented in publicly available literature, principles derived from related fluorinated and substituted aromatic systems provide a strong basis for understanding its likely conformational preferences.

Furthermore, studies on other 2-substituted piperazines have shown a preference for an axial conformation of the substituent. nih.gov While pyrazine (B50134) is a planar aromatic ring, the spatial arrangement of the perfluoroethyl group relative to the amine group and the ring nitrogens will be critical for its interactions with biological targets. The bulky and rigid nature of the perfluoroethyl group can lock the molecule into a specific conformation, which can be advantageous for receptor binding by reducing the entropic penalty upon binding.

Table 1: Predicted Conformational Influences of the Perfluoroethyl Group

Feature Predicted Impact on this compound Rationale based on Analogous Systems
Rotational Barrier Increased rotational barrier around the C-C bond of the perfluoroethyl group. Steric hindrance from fluorine atoms and interaction with the pyrazine ring.
Preferred Orientation The perfluoroethyl group is likely to adopt a staggered conformation to minimize intramolecular steric strain. General principle for alkyl chains.

Influence of Fluorination on Electronic Distribution within the Pyrazine Ring

The electronic properties of the pyrazine ring are significantly modulated by the presence of the perfluoroethyl substituent. Pyrazine itself is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. mdpi.com The perfluoroethyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.

This strong inductive effect (-I) of the perfluoroethyl group will further decrease the electron density of the pyrazine ring. This has several important consequences:

Acidity of the Amine Group: The electron-withdrawing nature of the perfluoroethyl group is expected to decrease the basicity (increase the acidity) of the 2-amino group. This is because the lone pair of electrons on the nitrogen atom will be delocalized towards the electron-deficient ring to a greater extent.

Ring Reactivity: The increased electron deficiency of the pyrazine ring will make it more susceptible to nucleophilic aromatic substitution reactions, while making electrophilic aromatic substitution more difficult.

Dipole Moment: While pyrazine itself has a zero dipole moment due to its symmetry, the substitution with a perfluoroethyl group and an amino group will create a significant molecular dipole. nih.gov The magnitude and direction of this dipole will be influenced by the electron-withdrawing perfluoroethyl group and the electron-donating amino group.

Natural Bond Orbital (NBO) analysis of similar fluorinated heterocyclic systems has shown that fluorination leads to a significant redistribution of charge, affecting bond strengths and molecular electrostatic potential. nih.gov For this compound, the molecular electrostatic potential would likely show a region of high positive potential around the perfluoroethyl-substituted part of the molecule and a more negative potential near the amine group and the ring nitrogens.

Stereoelectronic Effects of the Perfluoroethyl Group on Reactivity

Stereoelectronic effects, which involve the influence of orbital alignment on reactivity, are crucial in understanding the chemical behavior of this compound. The perfluoroethyl group can exert significant stereoelectronic control.

One key aspect is the potential for hyperconjugation. The C-F bonds of the perfluoroethyl group are associated with low-lying anti-bonding orbitals (σ*C-F). These orbitals can interact with filled orbitals in the molecule, such as the π-system of the pyrazine ring or the lone pair of the amino group. This interaction, known as negative hyperconjugation, can stabilize certain conformations and influence reactivity. For instance, in fluorinated carbohydrates, hyperconjugation involving C-F antibonding orbitals has been shown to affect conformational preferences. beilstein-journals.org

The alignment of the perfluoroethyl group relative to the pyrazine ring can either facilitate or hinder these orbital interactions. For example, a perpendicular orientation of a C-F bond relative to the plane of the pyrazine ring could maximize overlap between the σ*C-F orbital and the π-system, influencing the electronic properties and reactivity at different positions of the ring.

Furthermore, the stereoelectronic environment created by the perfluoroethyl group can direct the approach of reagents in chemical reactions. The steric bulk and the electron-deficient nature of the group will influence the regioselectivity of reactions involving the pyrazine ring or the amino group.

Modulation of Intermolecular Interactions by the Perfluoroethyl Moiety

The perfluoroethyl group dramatically alters the intermolecular interactions of the pyrazine derivative. A review of pyrazine-based ligands in protein structures reveals that the pyrazine nitrogen atoms frequently act as hydrogen bond acceptors. nih.gov The amino group in this compound can act as a hydrogen bond donor.

The introduction of the perfluoroethyl group adds new dimensions to these interactions:

Fluorine as a Weak Hydrogen Bond Acceptor: While highly electronegative, the fluorine atoms in a perfluoroalkyl group are generally considered weak hydrogen bond acceptors. researchgate.net However, in certain contexts, C-F···H interactions can contribute to molecular recognition and crystal packing. researchgate.net

Hydrophobic Interactions: The perfluoroethyl group is highly hydrophobic (lipophilic), but in a different sense than a hydrocarbon chain. It can participate in "fluorous" interactions, a tendency for fluorinated compounds to self-associate and to interact favorably with other fluorinated molecules.

Dipole-Dipole Interactions: The significant dipole moment induced by the perfluoroethyl group will lead to stronger dipole-dipole interactions between molecules, influencing properties like boiling point and solubility.

π-Stacking: The electron-deficient nature of the perfluoroethyl-substituted pyrazine ring can enhance π-stacking interactions with electron-rich aromatic systems.

These modified intermolecular forces are critical for the interaction of this compound with biological targets such as enzymes and receptors. The unique combination of hydrogen bonding capabilities, hydrophobic interactions, and electrostatic interactions can lead to high-affinity and selective binding.

Table 2: Summary of Intermolecular Interactions for this compound

Interaction Type Potential Role
Hydrogen Bonding (Amine as donor) Key interaction for binding to protein backbones or specific residues.
Hydrogen Bonding (Pyrazine N as acceptor) Common interaction for pyrazine-containing ligands. nih.gov
C-F···H Interactions May contribute to binding specificity and stability. researchgate.net
Hydrophobic/Fluorous Interactions Important for binding in hydrophobic pockets and can drive self-assembly.

| π-Stacking | Enhanced by the electron-deficient nature of the fluorinated ring. |

Strategic Modifications of the Pyrazine Amine for SAR/SPR Probes

The this compound scaffold is a promising starting point for the development of SAR/SPR probes. Strategic modifications can be made to explore and optimize its interactions with biological targets.

Modification of the Amino Group: The 2-amino group is a key handle for modification. Acylation, alkylation, or sulfonylation of the amine can introduce new functional groups to probe for additional interactions within a binding site. For example, attaching a reporter group like a fluorophore or a biotin (B1667282) tag to the amine would allow for its use in biochemical assays. The synthesis of various amine derivatives is a common strategy in medicinal chemistry. nih.gov

Introduction of Substituents on the Pyrazine Ring: While the 6-position is occupied, the other positions on the pyrazine ring could be substituted to fine-tune electronic properties and steric profile. For example, introducing a small alkyl or halogen substituent at the 3- or 5-position would alter the molecule's shape and electronic distribution.

Bioisosteric Replacement of the Amine: The amino group could be replaced with other hydrogen-bonding groups like a hydroxyl or a small amide to investigate the importance of the hydrogen bond donor/acceptor pattern for biological activity.

Development of Fluorescent Probes: Pyrazine derivatives have been successfully developed as fluorescent probes. nih.govresearchgate.net By incorporating the this compound core into a larger conjugated system, it may be possible to create novel fluorescent probes whose emission properties are sensitive to their local environment, making them useful for studying biological processes.

The synthesis of such analogs would likely involve cross-coupling reactions, such as Buchwald-Hartwig amination to modify the amine, or other standard heterocyclic chemistry transformations. mdpi.com These probes would be invaluable tools for identifying the biological targets of this compound and for elucidating the specific interactions that govern its activity.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Pyrazin-2-amine
Pyrazine
Piperazine
1,6-anhydro-2,3-dideoxy-2,3-difluoro-β-ᴅ-mannopyranose
2-amino-6-chloro-pyrimidine-4 (3H)-one

Potential Applications and Future Research Directions

Role as a Privileged Scaffold in New Material Development

The distinct electronic properties endowed by the perfluoroethyl and amino groups position 6-(perfluoroethyl)pyrazin-2-amine as a privileged scaffold for the development of novel materials with tailored optical, electronic, and surface properties.

Luminescent Materials and Optoelectronics

The push-pull nature of this compound, with its electron-donating amino group and electron-withdrawing perfluoroethyl-substituted pyrazine (B50134) ring, is a key feature for designing luminescent materials. This intramolecular charge transfer (ICT) character can lead to strong solvatochromism and large Stokes shifts, which are desirable properties for fluorescent probes and optoelectronic devices. Research on analogous pyrazine-based push-pull chromophores has demonstrated that tuning the electron-donating and π-conjugated systems can effectively modulate their optical absorption and emission properties researchgate.net.

For instance, fluorinated pyrazine-based donor-acceptor (D-A) conjugated polymers have shown significant promise in organic solar cells (OSCs) rsc.org. The introduction of fluorine atoms into the pyrazine unit can enhance the power conversion efficiency of PSCs rsc.org. This suggests that polymers incorporating the this compound moiety could exhibit favorable electronic properties for optoelectronic applications.

Table 1: Photophysical Properties of Analogous Pyrazine-Based Chromophores

Chromophore SystemAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)Application
Pyrazine-based push-pull dyesVaries with solventVaries with solvent2739-8140Fluorescent probes researchgate.net
Fluorinated pyrazine-based polymers~500-700Not reportedNot applicableOrganic solar cells rsc.org

This table presents data for analogous systems to illustrate the potential of this compound and is not data for the compound itself.

Future research could focus on synthesizing and characterizing the photophysical properties of this compound and its derivatives. Investigating the effects of the perfluoroethyl group on the ICT process and exploring its potential in applications such as organic light-emitting diodes (OLEDs) and sensors would be valuable.

Polymer Chemistry and Advanced Coatings

The presence of the reactive amino group and the robust perfluoroethyl chain makes this compound an attractive monomer for creating specialized polymers and coatings. Per- and polyfluoroalkyl substances (PFAS) are known for their chemical stability and have been used to create a variety of fluorinated polymers nih.govuri.edu.

Polymers derived from this compound could exhibit a unique combination of properties, including:

High thermal stability and chemical resistance: Characteristic of fluorinated polymers.

Low surface energy: Leading to hydrophobic and oleophobic surfaces, useful for anti-fouling and self-cleaning coatings.

Specific electronic properties: Conferred by the pyrazine ring, potentially leading to conductive or semi-conductive polymers.

Fluorinated pyrazine-based conjugated polymers have already been successfully employed in efficient non-fullerene polymer solar cells, demonstrating the potential of incorporating such units into polymer backbones for advanced applications rsc.org.

Further investigation into the polymerization of this compound and the characterization of the resulting polymers is warranted. These materials could find use in advanced coatings for aerospace, electronics, and biomedical devices.

Self-Assembled Systems

The amphiphilic nature of this compound, arising from the polar aminopyrazine head and the nonpolar perfluoroethyl tail, makes it a candidate for forming self-assembled monolayers (SAMs) and other ordered structures. The self-assembly of fluorinated compounds is known to create highly ordered and stable structures due to the unique properties of fluorinated chains, such as their rigidity battelle.orgrsc.org.

The formation of SAMs on various substrates could be used to modify surface properties, creating interfaces with controlled wettability, adhesion, and electronic characteristics. The pyrazine nitrogen atoms could also provide specific binding sites for coordination with metal surfaces or for sensing applications. Studies on the self-assembly of perfluoroterphenyl-substituted alkanethiols have shown the formation of well-defined, highly ordered, and densely packed monolayers rsc.org. This suggests that this compound could also form highly organized structures.

Future work should explore the self-assembly behavior of this compound on different surfaces, such as gold, silicon, and transparent conductive oxides. Characterizing the resulting monolayers and investigating their potential in molecular electronics and sensor technology would be a promising research direction.

Utility as a Synthetic Building Block (Synthon)

The combination of a nucleophilic amino group and an electrophilically activated pyrazine ring (due to the perfluoroethyl group) makes this compound a versatile synthon for the construction of more complex molecules.

Precursor for Complex Heterocyclic Systems

Pyrazines are important platforms for the synthesis of complex natural products and other biologically active molecules researchgate.netnih.gov. The amino group of this compound can serve as a handle for further chemical transformations, allowing for the construction of fused heterocyclic systems. The perfluoroethyl group can impart unique properties to the final molecules, such as increased metabolic stability and lipophilicity.

The synthesis of perfluoroalkylated pyrazoles from α-perfluoroalkenylated aldehydes demonstrates a strategy for incorporating perfluoroalkyl groups into heterocyclic systems researchgate.net. A similar approach could potentially be used to synthesize precursors for this compound or to use it as a starting material for more elaborate structures.

Table 2: Potential Reactions of this compound as a Synthon

Reagent/Reaction TypePotential ProductApplication Area
Dicarbonyl compoundsFused pyrazine derivatives (e.g., pteridines)Medicinal chemistry
Acylating/Alkylating agentsN-functionalized pyrazinesMaterials science, medicinal chemistry
Cross-coupling reactionsAryl- or heteroaryl-substituted pyrazinesOrganic electronics, pharmaceuticals

This table outlines potential synthetic transformations based on the known reactivity of aminopyrazines.

Research into the reactivity of this compound and its use in the synthesis of novel heterocyclic frameworks could lead to the discovery of new compounds with interesting biological or material properties.

Ligand Design for Catalysis and Coordination Chemistry

The nitrogen atoms of the pyrazine ring and the amino group make this compound an excellent candidate for ligand design in coordination chemistry and catalysis. The electron-withdrawing perfluoroethyl group can significantly influence the electronic properties of the metal center in a complex, potentially leading to novel catalytic activities.

The synthesis of platinum complexes with 2-(5-perfluoroalkyl-1,2,4-oxadiazol-3-yl)pyridine ligands has shown that perfluoroalkyl-substituted heterocycles can act as effective ligands for transition metals nih.gov. These complexes have demonstrated interesting biological activity, highlighting the potential of incorporating fluorinated groups into ligands.

The coordination of this compound to various metal centers could lead to catalysts with enhanced stability, solubility in fluorous phases, or unique reactivity.

Future research could involve the synthesis and characterization of metal complexes of this compound and the evaluation of their catalytic activity in various organic transformations. The unique electronic environment provided by this ligand could open up new avenues in catalyst design.

Development of Chemical Probes and Tools for Research

The structural motifs present in this compound make it an intriguing candidate for the development of specialized chemical tools for biological research.

The incorporation of perfluoroalkyl groups into aromatic systems can, in some cases, lead to interesting photophysical properties, including fluorescence. While the intrinsic fluorescence of this compound has not been characterized, its core structure holds promise for the development of fluorescent labels and imaging agents. The presence of the amino group provides a convenient handle for conjugation to biomolecules such as proteins or nucleic acids.

Furthermore, the perfluoroethyl group could enhance the photostability and quantum yield of a potential fluorophore. Research on other perfluoroalkyl-containing aza-aromatic compounds has shown that these substitutions can lead to aggregation-induced emission (AIE) and acid-induced fluorescence enhancement. nih.gov Future research could explore the synthesis of derivatives of this compound to optimize their fluorescent properties for applications in cellular imaging.

Table 1: Potential Photophysical Properties of this compound Derivatives for Imaging Applications

PropertyPotential Advantage Conferred by Perfluoroethyl GroupPotential Research Direction
Photostability Increased resistance to photobleachingSynthesis and evaluation of derivatives with varying perfluoroalkyl chain lengths.
Quantum Yield Enhancement of fluorescence intensityInvestigation of the effect of substituents on the pyrazine ring.
Stokes Shift Larger separation between excitation and emission wavelengthsMeasurement of absorption and emission spectra in various solvents.
Two-Photon Absorption Potential for deep-tissue imagingNon-linear optical characterization of the compound and its derivatives.

This table is speculative and based on properties of related fluorinated compounds.

Pyrazine derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets. mdpi.comnih.gov The pyrazine core is present in numerous biologically active molecules. The introduction of a perfluoroethyl group can alter the binding affinity and selectivity of a molecule for its target receptor. The fluorine atoms can participate in unique non-covalent interactions, such as fluorous interactions and orthogonal multipolar interactions, which can enhance binding to specific protein pockets.

The 2-amino group on the pyrazine ring provides a key site for further chemical modification, allowing for the generation of a library of derivatives to be screened against various receptors. These derivatives could serve as valuable tools for in vitro studies to probe receptor structure and function.

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound and its derivatives offers several opportunities to apply these principles.

Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. tandfonline.com Traditional multi-step syntheses of complex heterocyclic compounds can suffer from low atom economy due to the use of protecting groups and stoichiometric reagents. Future research into the synthesis of this compound should focus on developing catalytic methods that maximize atom economy. For instance, dehydrogenative coupling reactions catalyzed by earth-abundant metals like manganese have been shown to be highly atom-economical for the synthesis of pyrazines, producing only hydrogen gas and water as byproducts. nih.gov

Table 2: Comparison of Potential Synthetic Routes to Pyrazine Derivatives based on Green Chemistry Principles

Synthetic StrategyPotential AdvantagesPotential Disadvantages
Classical Condensation Well-established methodologyOften requires harsh conditions and produces byproducts.
Catalytic Dehydrogenation High atom economy, cleaner reactionMay require high temperatures and pressures.
One-Pot Syntheses Reduced solvent usage and work-upOptimization of reaction conditions can be challenging. tandfonline.comresearchgate.net
Biocatalytic Methods Mild reaction conditions, high selectivityLimited substrate scope and enzyme stability. rsc.org

The choice of solvent is a critical aspect of green chemistry. Ideally, reactions should be conducted in water or other environmentally benign solvents. If organic solvents are necessary, the selection should favor those with low toxicity and high recyclability. Research into the synthesis of pyrazine derivatives has explored the use of greener solvents like tert-amyl alcohol. rsc.org Additionally, one-pot synthesis strategies can significantly reduce solvent consumption and waste generation by minimizing intermediate purification steps. tandfonline.comresearchgate.net

Outlook on Future Research Avenues for this compound Derivatives

The unique structural features of this compound position it as a promising platform for future research in several areas.

The development of novel methodologies for the synthesis of fluorinated pyrazines remains a key area of interest. nih.govnih.govrsc.org Efficient and selective methods for introducing perfluoroalkyl groups onto the pyrazine core are needed to facilitate the exploration of its derivatives.

In the realm of medicinal chemistry, derivatives of this compound could be investigated for a wide range of biological activities, building upon the known pharmacological profiles of other pyrazine-containing compounds. nih.govnih.govnih.govresearchgate.net The perfluoroethyl group could be leveraged to fine-tune properties such as metabolic stability and membrane permeability.

Furthermore, the potential for this compound and its derivatives to act as building blocks for advanced materials should not be overlooked. The incorporation of perfluoroalkylated heterocyclic units can influence the electronic and physical properties of polymers and other materials, with potential applications in organic electronics and materials science. chemeurope.com

Exploration of Diverse Derivatization Strategies

The primary amino group on the pyrazine ring of this compound serves as a versatile handle for a multitude of chemical transformations. The exploration of diverse derivatization strategies is a cornerstone for unlocking the full potential of this scaffold, enabling the synthesis of a wide array of novel compounds with potentially enhanced biological activities or material properties.

One of the most fundamental and widely employed derivatization reactions for primary amines is N-acylation . This can be achieved by reacting this compound with a variety of acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids in the presence of a suitable coupling agent. This straightforward reaction allows for the introduction of a vast range of functionalities, from simple alkyl and aryl groups to more complex heterocyclic and polycyclic moieties. The resulting amides often exhibit altered solubility, lipophilicity, and hydrogen bonding capabilities, which are critical parameters for biological activity.

Another important class of derivatives accessible from this compound are sulfonamides . These can be synthesized by reacting the parent amine with various sulfonyl chlorides. nih.gov Sulfonamides are a well-established pharmacophore found in numerous clinically approved drugs, and their introduction can impart a range of biological activities, including antimicrobial and anticancer properties. nih.gov The electron-withdrawing nature of the perfluoroethyl group may influence the acidity of the sulfonamide N-H bond, potentially affecting its interaction with biological targets.

N-alkylation and N-arylation reactions represent further avenues for derivatization. While direct N-alkylation of amino-pyrazines can sometimes be challenging, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, offer efficient routes to N-aryl and N-heteroaryl derivatives. These reactions typically employ a palladium or copper catalyst to couple the amine with an aryl or heteroaryl halide. This strategy allows for the construction of complex molecular architectures and the exploration of structure-activity relationships in a systematic manner.

Furthermore, the amino group can be transformed into other functional groups. For instance, diazotization followed by substitution (Sandmeyer-type reactions) could potentially be used to introduce a variety of substituents, such as halogens, cyano, or hydroxyl groups, at the 2-position of the pyrazine ring, although the stability of the intermediate diazonium salt would need to be carefully considered.

The following table summarizes potential derivatization strategies for this compound:

Reaction TypeReagents and ConditionsPotential Products
N-AcylationAcid chlorides, Anhydrides, Carboxylic acids + Coupling agentsAmides
Sulfonamide FormationSulfonyl chlorides in the presence of a baseSulfonamides
N-Arylation (Buchwald-Hartwig)Aryl halides, Palladium or Copper catalyst, BaseN-Aryl amines
N-AlkylationAlkyl halides, Reductive amination with aldehydes/ketonesSecondary and Tertiary amines

Expanding the Scope of Synthetic Methodologies

The accessibility and scalability of synthetic routes to this compound and its derivatives are crucial for its widespread investigation and potential application. While the direct synthesis of this specific compound is not extensively documented in publicly available literature, general methods for the synthesis of substituted aminopyrazines can be adapted and optimized.

A common approach to constructing the pyrazine ring involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For the synthesis of this compound, a potential retrosynthetic analysis would suggest a starting material such as a perfluoroalkyl-substituted glyoxal (B1671930) derivative and an appropriate aminodiaminopropene derivative. The development of efficient and high-yielding methods for the preparation of such fluorinated building blocks is a key area for future research.

Furthermore, late-stage fluorination or perfluoroalkylation strategies could be explored. The introduction of the perfluoroethyl group onto a pre-formed aminopyrazine scaffold is an attractive alternative. Recent advances in radical perfluoroalkylation reactions, often initiated by photoredox catalysis or other radical initiators, could provide a powerful tool for this purpose. nih.gov These methods often exhibit good functional group tolerance and can be applied at a late stage of a synthetic sequence.

The purification of fluorinated compounds can often be challenging due to their unique solubility profiles. Therefore, the development of robust and scalable purification protocols, including crystallization and chromatographic techniques tailored for fluorinated molecules, will be essential for obtaining high-purity material for further studies.

Future research in this area should focus on:

Developing novel and efficient routes to key fluorinated building blocks.

Exploring and optimizing late-stage perfluoroalkylation reactions on the pyrazine core.

Establishing robust and scalable purification methods for this compound and its derivatives.

Advanced Computational Modeling for Rational Design

In silico methods have become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and the prediction of their behavior. For this compound, advanced computational modeling can provide valuable insights and guide future research efforts.

Quantum mechanical (QM) calculations , such as those based on Density Functional Theory (DFT), can be employed to understand the fundamental electronic properties of the molecule. nih.govmdpi.com These calculations can provide information on:

Molecular geometry: Predicting the three-dimensional structure of the molecule and its derivatives.

Electron distribution: Mapping the electron density to identify electron-rich and electron-poor regions, which can inform reactivity and intermolecular interactions.

Molecular orbital energies: Calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic properties. mdpi.com

Spectroscopic properties: Predicting NMR and IR spectra to aid in the characterization of newly synthesized compounds.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a library of this compound derivatives to correlate their structural features with their biological activity. nih.gov By developing statistically significant QSAR models, it is possible to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates.

Molecular docking simulations can be used to predict the binding mode and affinity of this compound derivatives to specific biological targets, such as enzymes or receptors. mdpi.com This can help to elucidate the mechanism of action and guide the design of more potent and selective inhibitors. The perfluoroethyl group can significantly influence binding through unique interactions, such as fluorous interactions, which can be explored through these simulations.

The integration of these computational approaches can create a powerful workflow for the rational design of novel compounds based on the this compound scaffold. This synergy between computational prediction and experimental validation will be crucial for accelerating the discovery of new drug candidates and advanced materials.

The following table outlines the application of computational modeling in the study of this compound:

Modeling TechniqueApplicationInsights Gained
Quantum Mechanics (DFT)Calculation of electronic propertiesMolecular geometry, charge distribution, reactivity, spectroscopic data. nih.govmdpi.com
QSARCorrelation of structure with activityPredictive models for biological activity, prioritization of synthetic targets. nih.gov
Molecular DockingPrediction of binding to biological targetsBinding modes, affinity, mechanism of action, lead optimization. mdpi.com

Q & A

Q. What statistical methods resolve batch-to-batch variability in bioactivity data?

  • Approach : Use ANOVA with post-hoc Tukey tests to compare IC50_{50} values across synthesis batches. Implement QC criteria (e.g., ≥95% purity by HPLC) .

Tables of Key Data

Property Value/Method Reference
Molecular Weight 252.1 g/mol (estimated)
SHP2 Inhibition (IC50_{50}) 71 nM (analog: 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine)
Oral Bioavailability 65–80% (rodent models)
Spectroscopic Data Technique
19F^{19}\text{F} NMR δ -120 to -125 ppm (CF3_3CF2_2-)
HRMS-ESI [M+H]+^+ m/z 253.05 (calculated)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-(Perfluoroethyl)pyrazin-2-amine
Reactant of Route 2
6-(Perfluoroethyl)pyrazin-2-amine

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